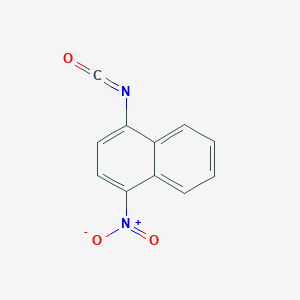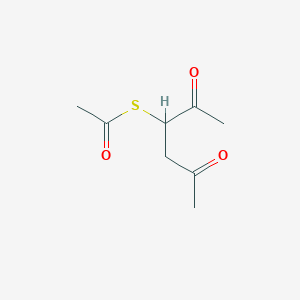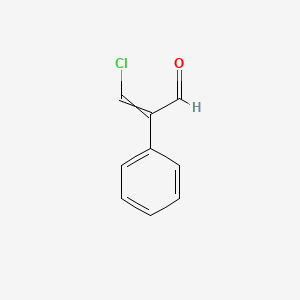
3-Chloro-2-phenylprop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-phenylprop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a chlorine atom at the third position and a phenyl group at the second position of the prop-2-enal structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenylprop-2-enal typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Cinnamaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-2-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloro-2-phenylpropanoic acid.
Reduction: Reduction of the aldehyde group can yield 3-chloro-2-phenylpropan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 3-Chloro-2-phenylpropanoic acid
Reduction: 3-Chloro-2-phenylpropan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Chloro-2-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-Chloro-2-phenylprop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound, lacks the chlorine atom.
3-Phenylpropanoic acid: The fully oxidized form of cinnamaldehyde.
3-Phenylpropan-1-ol: The reduced form of cinnamaldehyde.
Uniqueness
3-Chloro-2-phenylprop-2-enal is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H7ClO |
|---|---|
分子量 |
166.60 g/mol |
IUPAC名 |
3-chloro-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H |
InChIキー |
HPOQPDKXPYLQIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


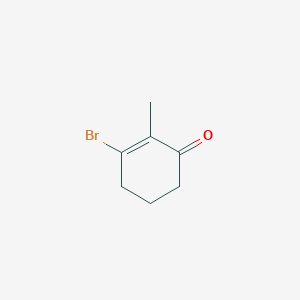
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
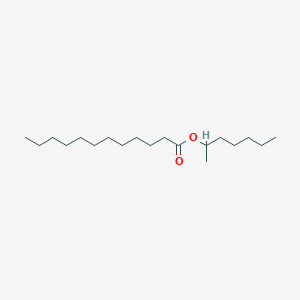
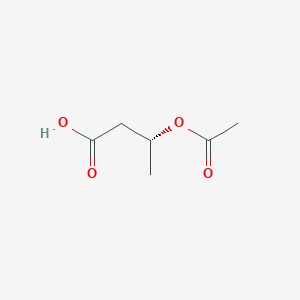

![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
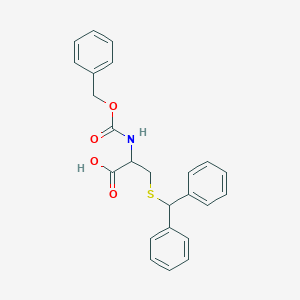
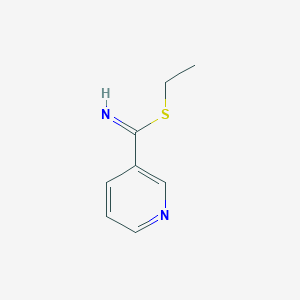
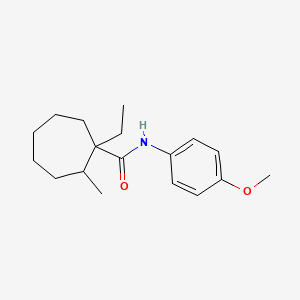
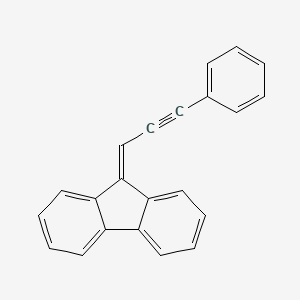
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
